Aramite

Description

This compound is an alkylbenzene.

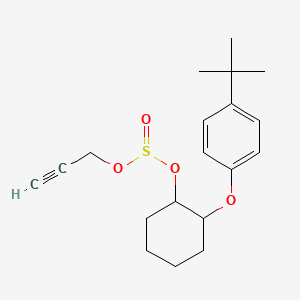

structure in Merck Index, 9th ed, #797

Structure

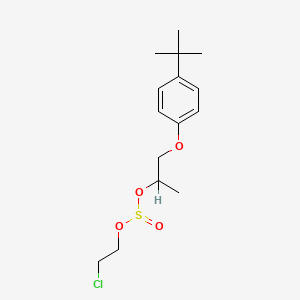

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenoxy)propan-2-yl 2-chloroethyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClO4S/c1-12(20-21(17)19-10-9-16)11-18-14-7-5-13(6-8-14)15(2,3)4/h5-8,12H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFRAOGHWKADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C)OS(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020097 | |

| Record name | Aramite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Technical product is dark amber liquid; [HDSB] | |

| Record name | Aramite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

175 °C at 0.1 mm Hg, BP: 195 °C at 2 mm Hg | |

| Record name | ARAMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; miscible with many organic solvents; solubility in petroleum oils decr rapidly with decr temperatures, > 10% in ethanol, > 10% in benzene, > 10% in acetone, For more Solubility (Complete) data for ARAMITE (7 total), please visit the HSDB record page. | |

| Record name | ARAMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.143 at 20 °C/20 °C, DENSITY: 1.145-1.162 /TECHNICAL PRODUCT/ | |

| Record name | ARAMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000022 [mmHg] | |

| Record name | Aramite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

IT MAY CONTAIN 5-10% OF BIS-2(4-TERT-BUTYLPHENOXY)-1-METHYLETHYL SULFITE. /TECHNICAL PRODUCT/ | |

| Record name | ARAMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear light-colored oil | |

CAS No. |

140-57-8 | |

| Record name | Aramite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aramite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARAMITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aramite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aramite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARAMITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55619R6X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARAMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.7 °C | |

| Record name | ARAMITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Historical Perspective on the Carcinogenic Mechanism of Aramite (CAS 140-57-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aramite (2-(p-tert-butylphenoxy)isopropyl-2-chloroethyl sulfite), a formerly used acaricide, is recognized as a carcinogen based on definitive studies conducted in the mid-20th century. This technical guide provides an in-depth review of the historical data that established the carcinogenic potential of this compound, with a focus on the core experimental findings and the limited understanding of its mechanism of action from that era. The primary evidence for this compound's carcinogenicity is derived from chronic feeding studies in rats and dogs, which demonstrated its ability to induce tumors of the liver and biliary tract. Due to its obsolescence, research into the specific molecular and signaling pathways of this compound-induced carcinogenesis is notably absent in the scientific literature. This document collates the available quantitative data, outlines the experimental methodologies from the pivotal historical studies, and presents logical and generalized diagrams to illustrate the carcinogenic process as understood from a historical toxicological perspective.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 140-57-8, was an effective miticide used in agriculture.[1] However, concerns over its safety led to investigations that ultimately revealed its carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[2] This guide revisits the foundational studies that led to this classification, providing a detailed look at the historical evidence for its carcinogenicity.

Carcinogenicity in Animal Models

The primary evidence for this compound's carcinogenicity comes from long-term oral administration studies in rats and dogs conducted in the 1960s. These studies unequivocally demonstrated the induction of malignant tumors in these species.

Rat Studies

Chronic feeding studies in rats revealed that this compound is a potent hepatocarcinogen. The seminal work of Popper, Sternberg, and the Osers in 1960 provided the first clear evidence of liver tumor induction.[3]

Data Presentation: Carcinogenicity of this compound in Rats

| Study Reference | Strain | Sex | Dose (ppm in diet) | Duration of Exposure | Tumor Type | Incidence |

| Popper et al., 1960[3] | Not Specified | Male & Female | 5000 | 18 months | Hepatocellular Carcinoma | "A high incidence" |

| Popper et al., 1960[3] | Not Specified | Male & Female | 2500 | 2 years | Hepatocellular Carcinoma | "A significant number" |

| Popper et al., 1960[3] | Not Specified | Male & Female | 0 (Control) | 2 years | Hepatocellular Carcinoma | None reported |

Note: The original full-text publication with precise incidence numbers was not accessible. The descriptions are based on summaries and abstracts of the study.

Dog Studies

Studies in dogs provided further evidence of this compound's carcinogenicity, highlighting a different target organ system. Long-term feeding of this compound to dogs resulted in the development of carcinomas of the gallbladder and bile ducts, a rare type of tumor in this species.[3]

Data Presentation: Carcinogenicity of this compound in Dogs

| Study Reference | Breed | Sex | Dose (ppm in diet) | Duration of Exposure | Tumor Type | Incidence |

| Sternberg et al., 1960 | Beagle | Male & Female | 5000 | 7 years | Gallbladder & Bile Duct Adenocarcinomas | 2 out of 3 surviving dogs |

| Sternberg et al., 1960 | Beagle | Male & Female | 0 (Control) | 7 years | Gallbladder & Bile Duct Adenocarcinomas | 0 out of 2 surviving dogs |

Note: The original full-text publication with precise incidence numbers was not accessible. The descriptions are based on summaries and abstracts of the study.

Experimental Protocols

The methodologies employed in these historical studies laid the groundwork for future carcinogenicity testing protocols.

Rat Carcinogenicity Study (Popper et al., 1960)

-

Test Substance: this compound (technical grade).

-

Animal Model: Rats (strain not specified in available abstracts).

-

Administration Route: Dietary inclusion.

-

Dosage Levels: 0 (control), 2500 ppm, and 5000 ppm.

-

Duration: Up to 2 years.

-

Observations: Regular clinical observation, body weight measurements, and food consumption.

-

Pathology: Gross necropsy and histopathological examination of major organs, with a particular focus on the liver.

Dog Carcinogenicity Study (Sternberg et al., 1960)

-

Test Substance: this compound (technical grade).

-

Animal Model: Beagle dogs.

-

Administration Route: Dietary inclusion.

-

Dosage Levels: 0 (control) and 5000 ppm.

-

Duration: 7 years.

-

Observations: Regular clinical examinations, including hematology and clinical chemistry.

-

Pathology: Comprehensive gross and histopathological examination of all major organs, with special attention to the liver, gallbladder, and biliary system.

Carcinogenic Mechanism: A Historical Perspective

The historical literature on this compound does not provide a detailed molecular mechanism for its carcinogenicity. Research from that era primarily focused on phenomenological observations of toxicity and tumor formation. However, we can infer a logical progression and propose a generalized mechanistic framework based on the principles of chemical carcinogenesis.

Logical Progression of this compound-Induced Carcinogenesis

The development of cancer is a multi-step process. In the case of this compound, the logical sequence of events, based on the observed pathology, can be visualized as follows:

Caption: Logical workflow of this compound-induced carcinogenesis.

Generalized Xenobiotic Metabolism and Carcinogenesis

While the specific metabolic pathways for this compound have not been elucidated, a general scheme for the metabolic activation of xenobiotics to carcinogenic intermediates can be proposed. This is a representative pathway and has not been specifically demonstrated for this compound.

Caption: Generalized xenobiotic metabolism and carcinogenesis pathway.

Genotoxicity

There is a lack of specific genotoxicity data for this compound in the historical literature. Standard batteries of genotoxicity tests, such as the Ames test or in vitro chromosomal aberration assays, were not widely implemented at the time of this compound's primary evaluation. Therefore, it is unknown whether this compound or its metabolites are directly mutagenic. The observed carcinogenicity could potentially arise from non-genotoxic mechanisms, such as chronic inflammation and regenerative cell proliferation, leading to an accumulation of spontaneous mutations.

Historical Carcinogenicity Testing Workflow

The investigation of this compound's carcinogenic potential followed a workflow that was characteristic of toxicological evaluations of that period.

Caption: Historical workflow for carcinogenicity assessment of this compound.

Conclusion

The historical data provides conclusive evidence that this compound is a carcinogen in at least two mammalian species, causing liver tumors in rats and biliary tract tumors in dogs. The studies from the 1960s were pivotal in establishing this and contributed to the eventual discontinuation of its use. However, the molecular mechanisms underlying this compound's carcinogenicity remain largely unexplored. There is a significant knowledge gap regarding its metabolic activation, potential for DNA damage, and the specific signaling pathways that are disrupted during the carcinogenic process. This technical guide serves as a comprehensive summary of the foundational historical knowledge, while also highlighting the areas where further research would be needed to meet modern standards of mechanistic understanding in chemical carcinogenesis. For professionals in drug development, the case of this compound underscores the importance of early and thorough carcinogenicity assessment and the value of mechanistic studies in understanding and predicting chemical toxicity.

References

In-Depth Toxicological Profile of 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite (Aramite)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, commonly known as Aramite. An obsolete organosulfite miticide, this compound has demonstrated a range of toxicological effects in experimental animal studies. This document summarizes key findings on its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental protocols based on internationally recognized guidelines are provided for the major toxicity studies. Furthermore, this guide explores the potential signaling pathways and mechanisms underlying this compound's toxicity, particularly its carcinogenic action in the liver. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite |

| Common Name | This compound |

| CAS Number | 140-57-8 |

| Molecular Formula | C₁₅H₂₃ClO₄S |

| Molecular Weight | 334.86 g/mol |

| Appearance | Colorless to light-yellow oily liquid |

| Solubility | Insoluble in water; soluble in most organic solvents |

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD₅₀ | 3.9 g/kg (3900 mg/kg)[1] | [1] |

| Rat | Oral | LD₅₀ | 2000-5000 mg/kg[2] | [2] |

| Rabbit | Dermal | LD₅₀ | 2000-5000 mg/kg[2] | [2] |

Experimental Protocol: Acute Oral Toxicity (Modified OECD 401)

A study to determine the acute oral toxicity (LD₅₀) of this compound would typically follow a protocol similar to the historical OECD Guideline 401.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dose Levels: A range of dose levels is selected to cause a gradation of toxic effects and mortality.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns) and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals.

-

Data Analysis: The LD₅₀ is calculated using a recognized statistical method.

Figure 1: Workflow for an acute oral toxicity study.

Subchronic and Chronic Toxicity

Repeated exposure to this compound has been shown to induce target organ toxicity, with the liver being a primary site of effect.

No specific NOAEL values for subchronic and chronic studies were identified in the available literature.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

A 90-day subchronic oral toxicity study is designed to characterize the toxic effects of a substance following repeated administration.

-

Test Animals: Young, healthy rats are randomly assigned to control and treatment groups (typically 10 males and 10 females per group).

-

Dose Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology and clinical biochemistry parameters are evaluated at termination.

-

Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, with any target organs also examined in the lower dose groups.

Figure 2: Workflow for a 90-day oral toxicity study.

Carcinogenicity

This compound has been shown to be carcinogenic in animal studies, primarily inducing liver tumors. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans."

Table 2: Carcinogenicity of this compound in Rats (Oral Administration)

| Strain | Dose (ppm in diet) | Observation Period | Tumor Type | Incidence | Reference |

| CFN | 0 (Control) | 2 years | Neoplastic Nodules (Liver) | 5/180 | [1] |

| CFN | 100 | 2 years | Neoplastic Nodules (Liver) | 3/93 | [1] |

| CFN | 200 | 2 years | Neoplastic Nodules (Liver) | 10/90 | [1] |

| CFN | 400 | 2 years | Neoplastic Nodules (Liver) | 22/96 | [1] |

| CFN | 0 (Control) | 2 years | Bile Duct Adenomas | 0/180 | [1] |

| CFN | 100 | 2 years | Bile Duct Adenomas | 2/93 | [1] |

| CFN | 200 | 2 years | Bile Duct Adenomas | 1/200 | [1] |

| CFN | 400 | 2 years | Bile Duct Adenomas | 2/96 | [1] |

Studies in dogs have also reported carcinomas of the gall bladder and biliary ducts following oral administration of this compound.

Experimental Protocol: Carcinogenicity Study (OECD 451)

Carcinogenicity studies are long-term investigations to assess the oncogenic potential of a substance.

-

Test Animals: Typically, rats or mice are used (e.g., 50 males and 50 females per group).

-

Dose Administration: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats). The oral route (diet, drinking water, or gavage) is common. At least three dose levels plus a control are used.

-

Observations: Animals are observed for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are monitored regularly.

-

Pathology: A complete gross necropsy is performed on all animals. All tissues are preserved, and a comprehensive histopathological examination is conducted.

-

Data Analysis: Statistical analysis of tumor incidence is performed.

Figure 3: Workflow for a carcinogenicity study.

Genotoxicity

There is limited publicly available data on the genotoxicity of this compound. Standard genotoxicity assays would be required for a complete assessment.

Experimental Protocols: Standard Genotoxicity Battery

A standard battery of genotoxicity tests includes an assessment of gene mutations, and in vitro and in vivo tests for chromosomal damage.

-

Bacterial Reverse Mutation Test (Ames Test; OECD 471): This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base substitutions and frameshifts).

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the ability of a substance to induce structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells).

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates chromosomal damage by detecting micronuclei in the erythrocytes of treated animals (usually rodents).

Figure 4: Logical relationship of standard genotoxicity assays.

Reproductive and Developmental Toxicity

Experimental Protocols: Reproductive and Developmental Toxicity

-

Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the effects of a substance on male and female reproductive performance and on the offspring over two generations. Key endpoints include fertility, gestation, lactation, and offspring viability and growth.

-

Prenatal Developmental Toxicity Study (OECD 414): This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation. It assesses teratogenicity.

Metabolism and Toxicokinetics

Information on the metabolism and toxicokinetics of this compound is limited. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicity data and for human health risk assessment.

Mechanism of Toxicity and Signaling Pathways

The precise mechanisms underlying this compound-induced toxicity, particularly its carcinogenicity, have not been fully elucidated. However, for many chemical carcinogens that target the liver, several signaling pathways are often implicated.

Potential Signaling Pathways in Chemical-Induced Liver Carcinogenesis

While specific data for this compound is lacking, the following pathways are commonly involved in liver cancer development induced by chemical agents and may be relevant to this compound's mode of action.

-

Oxidative Stress and DNA Damage: Many hepatocarcinogens induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can cause damage to cellular macromolecules, including DNA, leading to mutations.

-

Nuclear Receptor Activation: Activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) can lead to the induction of cytochrome P450 enzymes, which may be involved in the metabolic activation of procarcinogens. Chronic activation of these receptors can also promote cell proliferation and inhibit apoptosis, contributing to tumor development.

-

Inflammatory Signaling: Chronic liver injury and inflammation can promote carcinogenesis. Signaling pathways involving cytokines such as TNF-α and interleukins, and transcription factors like NF-κB, can drive cell survival, proliferation, and angiogenesis.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) are crucial regulators of cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways by chemical carcinogens can contribute to uncontrolled cell growth.

Figure 5: Hypothetical signaling pathways in this compound-induced liver cancer.

Conclusion

The toxicological profile of this compound is characterized by low acute toxicity but significant concern regarding its carcinogenicity, particularly in the liver. While quantitative data for some endpoints are available, there are notable gaps in the publicly accessible information regarding subchronic, reproductive, and developmental toxicity, as well as genotoxicity. The mechanisms underlying its carcinogenic effects are not well understood but may involve pathways commonly associated with chemical-induced hepatocarcinogenesis, such as oxidative stress and altered cell signaling. Further research is needed to fully elucidate the toxicological properties and mode of action of this compound. This guide serves as a foundational resource for professionals in toxicology and drug development, highlighting the known toxicities of this compound and providing a framework for the types of studies necessary for a comprehensive safety assessment.

References

The Enduring Legacy of a Discontinued Pesticide: An In-depth Technical Guide to the Environmental Fate and Persistence of Aramite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramite, a historical acaricide and insecticide, was introduced in the 1950s to control mites on a variety of crops.[1] Its use was discontinued in the United States in 1975 due to concerns over its carcinogenic potential.[1][2] Despite its discontinued use, the environmental persistence and fate of this organochlorine compound remain a subject of interest for environmental scientists and researchers studying legacy contaminants. This technical guide provides a comprehensive overview of the available data on the environmental fate and persistence of this compound, including its physicochemical properties, degradation pathways, and behavior in soil, water, and biota. The information is presented to aid researchers in understanding the long-term environmental impact of this historical pesticide.

Chemical and Physical Properties

This compound, chemically known as 2-(p-tert-butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, is a colorless to light-yellow liquid with a mild odor.[3] The technical-grade product is a dark amber liquid.[3] Its key physicochemical properties are summarized in the table below, which influence its environmental transport and fate.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₃ClO₄S | [3] |

| Molecular Weight | 334.86 g/mol | [3] |

| Water Solubility | 0.59 mg/L at 20°C | [4] |

| Vapor Pressure | 2.2 x 10⁻⁷ mm Hg at 25°C | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 4.82 | [1] |

| Soil Adsorption Coefficient (Koc) | Estimated at 2.0 x 10⁴ | [5] |

| Henry's Law Constant | 1.9 x 10⁻⁷ atm-m³/mol | [5] |

Environmental Fate and Persistence

The environmental fate of this compound is governed by its chemical properties, which suggest it is a persistent and bioaccumulative compound.

Persistence in Soil

This compound is expected to be highly persistent in soil.[4] Its low water solubility and high estimated soil adsorption coefficient (Koc) of 2.0 x 10⁴ indicate that it has no mobility in soil and will be strongly adsorbed to soil organic matter and particles.[5] This strong adsorption reduces its availability for leaching into groundwater but contributes to its long-term persistence in the soil column.[4][5] Volatilization from moist soil surfaces is not considered a significant dissipation pathway due to its low Henry's Law constant.[5] While biodegradation data for this compound is largely unavailable, its chemical structure suggests it would be slow to degrade by microbial action.[5]

Persistence in Water

In aquatic environments, this compound is expected to partition from the water column to suspended solids and sediments due to its high Koc value.[5] Volatilization from water surfaces is not a significant fate process.[5] this compound is susceptible to hydrolysis, particularly under alkaline conditions, which is a likely degradation pathway in water.[1] However, specific hydrolysis rate constants under different environmental pH and temperature conditions are not well-documented in the available literature. Due to a lack of UV absorption above 290 nm, direct photolysis in water is not expected to be a major degradation pathway.[5]

Atmospheric Fate

Once in the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[5] The estimated atmospheric half-life for this reaction is approximately 11 hours.[5] Particulate-phase this compound will be removed from the atmosphere by wet and dry deposition.[5]

Bioaccumulation

This compound has a high potential for bioconcentration in aquatic organisms.[5] An estimated Bioconcentration Factor (BCF) of 1000 suggests that it can accumulate in the tissues of fish and other aquatic life to levels significantly higher than in the surrounding water.[5] This is a concern for food chain magnification and potential toxicity to higher trophic levels.

Degradation Pathways

Detailed studies on the degradation pathways of this compound are scarce. Based on its chemical structure, the primary routes of degradation are likely hydrolysis and, to a lesser extent, oxidation.

Hydrolysis

The sulfite ester linkage in this compound is susceptible to hydrolysis, which would be the primary chemical degradation pathway in water and moist soil. The hydrolysis would likely proceed via the cleavage of the ester bond, leading to the formation of 2-(p-tert-butylphenoxy)-1-methylethanol, sulfurous acid, and 2-chloroethanol. The rate of hydrolysis is expected to be pH-dependent, with faster degradation under alkaline conditions.

A proposed hydrolysis pathway is illustrated in the diagram below.

Caption: Proposed Hydrolysis Pathway of this compound.

Experimental Protocols

Standardized methods for assessing the environmental fate of pesticides have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general principles of key experimental protocols that would be used to determine the environmental fate and persistence of this compound.

Soil Degradation Rate (Based on OECD Guideline 307)

This protocol is designed to determine the rate of aerobic and anaerobic degradation of a test substance in soil.

Methodology:

-

Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.

-

Test Substance Application: ¹⁴C-labeled this compound is applied to fresh soil samples at a concentration relevant to its historical application rates.

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, a continuous flow of air is passed through the incubation flasks. For anaerobic studies, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Sampling and Analysis: At various time intervals, replicate soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀) using first-order kinetics.

Caption: Experimental Workflow for Soil Degradation Study.

Soil Adsorption/Desorption (Based on OECD Guideline 106)

This protocol determines the soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles.

Methodology:

-

Soil Selection: A minimum of five different soil types are used.

-

Equilibration: A known concentration of this compound in an aqueous solution is added to a known mass of soil. The soil-water slurry is agitated for a predetermined equilibrium period.

-

Analysis: After equilibration, the slurry is centrifuged, and the concentration of this compound in the aqueous phase is measured.

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water partition coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to obtain the Koc value.

-

Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the amount of this compound that desorbs from the soil is measured.

Caption: Workflow for Soil Adsorption (Koc) Determination.

Bioconcentration in Fish (Based on OECD Guideline 305)

This protocol measures the bioconcentration factor (BCF) of a chemical in fish.

Methodology:

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss), is used.

-

Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of ¹⁴C-labeled this compound in a flow-through aquatic system for a defined period (e.g., 28 days).

-

Depuration Phase: After the exposure period, the fish are transferred to a clean water system and observed for a depuration period.

-

Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both the uptake and depuration phases. The concentration of this compound and its metabolites in the tissues and water is determined.

-

BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.

Caption: Experimental Workflow for Fish Bioconcentration Study.

Analytical Methods

The analysis of this compound and its potential degradation products in environmental matrices requires sensitive and selective analytical methods.

Sample Extraction

-

Soil and Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) with a non-polar solvent or a mixture of polar and non-polar solvents would be suitable for extracting this compound.

-

Water: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) with a C18 cartridge would be effective for extracting this compound from water samples.

-

Biota: Tissue samples would require homogenization and extraction with an organic solvent, followed by a clean-up step to remove lipids.

Instrumental Analysis

-

Gas Chromatography (GC): GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is a suitable technique for the quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC-MS or HPLC with a UV detector could also be used, particularly for the analysis of more polar degradation products.

Conclusion

This compound is a historical pesticide with physicochemical properties that favor persistence in the environment, particularly in soil and sediment. Its high potential for bioaccumulation is a significant concern for ecosystem health. While quantitative data on its environmental fate are limited due to its long-discontinued use, standardized protocols exist to determine its persistence and bioaccumulation potential. Further research, should it be deemed necessary for legacy site assessments, would be required to definitively quantify the half-life of this compound in various environmental compartments and to fully elucidate its degradation pathways and the ecotoxicology of its metabolites. This guide provides a framework for understanding the likely environmental behavior of this compound based on its chemical properties and established principles of environmental fate and transport.

References

- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. This compound | C15H23ClO4S | CID 8809 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Aramite (CAS 140-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramite, with the CAS number 140-57-8, is a sulfite ester that was historically used as an acaricide to control mites on various crops. Although its use has been largely discontinued due to toxicological concerns, its synthesis and chemical properties remain of interest for research in pesticide chemistry, toxicology, and environmental science. This technical guide provides a comprehensive overview of the synthesis and chemical characteristics of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is chemically known as 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C15H23ClO4S |

| Molecular Weight | 334.86 g/mol |

| Appearance | Colorless to light yellow oil |

| Melting Point | -31.7 °C |

| Boiling Point | 175 °C at 0.2 mmHg |

| Density | 1.145 g/cm³ at 20 °C |

| Solubility in Water | 0.1 mg/L |

| Solubility in Organic Solvents | Miscible with many organic solvents such as acetone, benzene, and carbon tetrachloride. |

| Vapor Pressure | 1.5 x 10⁻⁶ mmHg at 25 °C |

| Stability | Stable under neutral and acidic conditions, but hydrolyzes in the presence of strong alkalis. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2-(p-tert-butylphenoxy)isopropanol and 2-chloroethyl chlorosulphite. These intermediates are then reacted to form the final product.

Experimental Protocols

Step 1: Synthesis of 2-(p-tert-butylphenoxy)isopropanol

This intermediate is synthesized via the reaction of p-tert-butylphenol with propylene oxide.

-

Materials: p-tert-butylphenol, propylene oxide, sodium hydroxide (catalyst), toluene (solvent).

-

Procedure:

-

A solution of p-tert-butylphenol in toluene is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

A catalytic amount of sodium hydroxide is added to the solution.

-

The mixture is heated to a specified temperature (e.g., 80-100 °C).

-

Propylene oxide is added dropwise to the reaction mixture over a period of time, maintaining the reaction temperature.

-

After the addition is complete, the reaction is allowed to proceed for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a suitable acid.

-

The mixture is then washed with water to remove any salts and unreacted starting materials.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 2-(p-tert-butylphenoxy)isopropanol.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of 2-chloroethyl chlorosulphite

This intermediate is prepared by the reaction of 2-chloroethanol with thionyl chloride.

-

Materials: 2-chloroethanol, thionyl chloride, pyridine (optional, as a base).

-

Procedure:

-

2-chloroethanol is placed in a reaction vessel equipped with a stirrer, condenser with a drying tube, and a dropping funnel.

-

The vessel is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled 2-chloroethanol with constant stirring. This reaction is exothermic and the temperature should be carefully controlled.

-

In some procedures, a base like pyridine may be added to neutralize the HCl gas produced during the reaction.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a period and then allowed to slowly warm to room temperature.

-

The reaction progress is monitored, and upon completion, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude 2-chloroethyl chlorosulphite is then purified by vacuum distillation.

-

Step 3: Synthesis of this compound (2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite)

The final step is the condensation reaction between the two prepared intermediates.

-

Materials: 2-(p-tert-butylphenoxy)isopropanol, 2-chloroethyl chlorosulphite, a base (e.g., pyridine or triethylamine), and an inert solvent (e.g., toluene or dichloromethane).

-

Procedure:

-

A solution of 2-(p-tert-butylphenoxy)isopropanol and a base in an inert solvent is prepared in a reaction vessel under a dry atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of 2-chloroethyl chlorosulphite in the same solvent is added dropwise to the cooled mixture with vigorous stirring.

-

After the addition, the reaction mixture is stirred at a low temperature for some time and then allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then washed with water, a dilute acid solution (to remove the base), and finally with a brine solution.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is evaporated under reduced pressure to give crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

-

Synthesis Workflow

The overall synthesis of this compound can be visualized as a three-step process, starting from commercially available precursors.

Caption: Synthesis workflow for this compound.

Logical Relationships in Synthesis

The synthesis of this compound follows a convergent approach where two key fragments are synthesized separately and then combined in the final step. This strategy allows for the independent preparation and purification of the intermediates, leading to a higher overall yield and purity of the final product. The logic is to first create the substituted alcohol and the reactive sulfite precursor, followed by their coupling to form the desired ester.

Caption: Logical flow of this compound synthesis.

This guide provides a detailed overview of the synthesis and chemical properties of this compound, intended to be a valuable resource for researchers in the fields of chemistry and toxicology. The provided experimental protocols are based on general synthetic methodologies and should be adapted and optimized for specific laboratory conditions.

An In-Depth Technical Guide on the Historical Use of Aramite as a Miticide in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aramite, the trade name for 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite, is an obsolete, non-systemic acaricide that saw widespread use in the mid-20th century for the control of various mite species in agriculture.[1] Developed by Uniroyal Chemical, it was applied to a range of crops including fruits, vegetables, and ornamentals.[1] Its mode of action involves the inhibition of oxidative phosphorylation, a fundamental process in cellular respiration.[1] However, due to concerns over its carcinogenic potential, the use of this compound was discontinued.[1][2] This technical guide provides a comprehensive overview of the historical use of this compound, detailing its chemical properties, efficacy, application, toxicology, and the regulatory decisions that led to its obsolescence.

Chemical and Physical Properties

This compound is characterized by its low aqueous solubility and low volatility.[1] It was typically formulated as a 15% wettable powder or a 25% emulsifiable solution.[3] The technical material is a racemic mixture, although the trans-isomer is generally more biologically active.[1]

| Property | Value | Reference |

| Chemical Name | 2-(p-tert-butylphenoxy)isopropyl 2-chloroethyl sulfite | [2] |

| Common Name | This compound | [1] |

| CAS Number | 140-57-8 | [1] |

| Molecular Formula | C15H23ClO4S | [2] |

| Formulation | 15% Wettable Powder, 25% Emulsifiable Solution | [3] |

Efficacy and Application

This compound was effective against a variety of mite pests, including the European red mite, Pacific spider mite, strawberry spider mite, and two-spotted spider mite.[1] It was primarily used as a contact miticide with residual activity.

Application Rates

Historical application rates varied by crop and pest. For example, in citrus, the following rates were recommended for control of the citrus red mite and citrus bud mite:

| Crop | Pest | Formulation | Application Rate | Reference |

| Citrus | Citrus Red Mite, Lewis Mite | 15% Wettable Powder | 2 pounds per 100 gallons of water | [3] |

| Citrus | Citrus Red Mite, Lewis Mite | 25% Emulsifiable Solution | 1.5 pints per 100 gallons of water | [3] |

| Citrus | Citrus Bud Mite | 15% Wettable Powder | 2 pounds per 100 gallons of water | [3] |

| Citrus | Citrus Bud Mite | 25% Emulsifiable Solution | 1.5 pints per 100 gallons of water | [3] |

| Citrus (less than 1,000 gallons/acre) | Citrus Red Mite, Lewis Mite | 15% Wettable Powder | 20 pounds per acre | [3] |

| Citrus (less than 1,000 gallons/acre) | Citrus Red Mite, Lewis Mite | 25% Emulsifiable Solution | 1.5 gallons per acre | [3] |

Experimental Protocols

Historical Efficacy Trials

-

Plot Selection: Establishing replicate plots in orchards or fields with known mite infestations.

-

Treatment Application: Applying the miticide at various concentrations using standard spray equipment of the era. A control group receiving no treatment was included for comparison.

-

Mite Population Assessment: Counting mites on a predetermined number of leaves or a specific area of the plant surface before and at intervals after treatment. This was often done using magnifying lenses or by brushing mites onto a sticky surface for counting.

-

Data Analysis: Calculating the percentage of mite control by comparing the post-treatment mite populations in the treated plots to the control plots.

Mode of Action: Inhibition of Oxidative Phosphorylation

This compound's miticidal activity stems from its ability to inhibit oxidative phosphorylation, the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP).[1]

References

An In-depth Technical Guide on the Composition and Active Ingredients of Aramite™ Botanical Miticide

Disclaimer: Aramite™ is an OMRI-listed botanical miticide manufactured by ExcelAg, Corp. As a product exempt from EPA registration under FIFRA 25(b), a comprehensive, publicly available technical data sheet from the manufacturer is limited. This guide synthesizes the available scientific literature on its core active ingredients to provide a detailed technical overview for researchers, scientists, and drug development professionals.

Composition of this compound™ Botanical Miticide

This compound™ is a liquid emulsifiable concentrate formulation. Its efficacy as a miticide and insecticide is derived from a synergistic blend of two key botanical essential oils.

Table 1: Composition of this compound™

| Component | Concentration | Function |

| Cinnamon Oil | 40% | Active Ingredient |

| Clove Oil | 10% | Active Ingredient |

| Inert Ingredients | 50% | Formulation Adjuvants |

The primary acaricidal and insecticidal properties of this compound™ are attributed to the volatile aromatic compounds present in cinnamon and clove oils. The principal active molecules are cinnamaldehyde from cinnamon oil and eugenol from clove oil.

Acaricidal Activity of Active Ingredients

The active ingredients in this compound™ have demonstrated significant efficacy against a range of mite species, most notably the two-spotted spider mite, Tetranychus urticae, a common and economically important agricultural pest. The following tables summarize the lethal concentration (LC50) values reported in various scientific studies. It is important to note that variations in experimental protocols, mite populations, and oil compositions can lead to differences in reported values.

Table 2: Acaricidal Efficacy (LC50) of Cinnamon Oil and Cinnamaldehyde against Mites

| Mite Species | Active Ingredient | Bioassay Method | LC50 Value | Exposure Time | Source |

| Tetranychus cinnabarinus | Cinnamon Oil | Leaf Disc | 4516.61 ppm | - | [1] |

| Tetranychus cinnabarinus | Cinnamaldehyde | Leaf Disc | 2521.54 ppm | - | [1] |

Table 3: Acaricidal Efficacy (LC50) of Clove Oil and Eugenol against Mites

| Mite Species | Active Ingredient | Bioassay Method | LC50 Value | Exposure Time | Source |

| Tetranychus urticae | Clove Oil | Fumigation | 6.13 µL/L air | 24 hours | [2][3] |

| Psoroptes ovis | Eugenol | Contact | 0.38% | 24 hours | [4] |

Mode of Action: Antagonism of Octopamine Receptors

The primary mode of action for the active ingredients in this compound™ is the disruption of neurotransmission in target pests. Cinnamaldehyde and eugenol are known to act as antagonists of octopamine receptors.

Octopamine is a critical biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a wide array of physiological processes including heart rate, muscle movement, metabolism, and behavior. These processes are mediated by G-protein coupled receptors (GPCRs).

By binding to these receptors, the active compounds in this compound™ block the endogenous ligand, octopamine, from activating its signaling cascade. This disruption leads to a loss of motor control, cessation of feeding, and ultimately, mortality. This mode of action is specific to invertebrates, contributing to the product's classification as a minimum-risk pesticide.

The following diagram illustrates the octopamine signaling pathway and the antagonistic action of the active ingredients of this compound™. Octopamine receptors can be broadly classified into two types based on their downstream signaling: those that increase intracellular calcium (Ca2+) via the phospholipase C (PLC) pathway (akin to α-adrenergic receptors) and those that increase cyclic AMP (cAMP) via the adenylyl cyclase (AC) pathway (akin to β-adrenergic receptors).

References

- 1. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of plant essential oils to Tetranychus urticae (Acari: Tetranychidae) and Phytoseiulus persimilis (Acari: Phytoseiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jast.modares.ac.ir [jast.modares.ac.ir]

- 4. researchgate.net [researchgate.net]

Aramite™: An In-depth Technical Guide on the Repellent Mechanisms of Constituent Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Aramite™ is an OMRI-listed organic acaricide and insecticide formulated from a blend of natural, food-grade plant oils.[1][2][3][4] This document provides a comprehensive technical overview of the known and hypothesized mechanisms of repellency and insecticidal action of its primary active ingredients: cinnamon oil and clove oil.[5][6] While the historical chemical "this compound" was a synthetic miticide, the contemporary product "this compound™" leverages the synergistic and multifaceted properties of essential oils to control a broad spectrum of piercing-sucking insects.[1][7] This guide will delve into the neurotoxic, repellent, and anti-feeding actions of these essential oils, supported by experimental data and methodologies.

Core Repellent and Insecticidal Mechanisms

The efficacy of this compound™ stems from the complex mixture of volatile organic compounds within its constituent essential oils. These compounds exert their effects through multiple modes of action, making it difficult for pests to develop resistance. The primary mechanisms include neurotoxicity, direct repellency, and interference with feeding and oviposition.

1. Neurotoxicity:

The primary mode of action for many essential oil components is the disruption of normal neurotransmission in insects.

-

Octopaminergic System Disruption: A key target for essential oils is the octopaminergic system, which is crucial for neurotransmission in insects but less so in mammals, providing a degree of selectivity.[8] Components in cinnamon and clove oils can act as agonists or antagonists of octopamine receptors. This interference can lead to a cascade of effects, including increased nervous excitement, tremors, paralysis, and ultimately, death.[8][9][10] The binding of these compounds to octopamine receptors can trigger an increase in the intracellular messenger cyclic AMP (cAMP), leading to uncontrolled nerve impulses.[8]

-

Acetylcholinesterase (AChE) Inhibition: Some essential oil constituents are known to inhibit the enzyme acetylcholinesterase (AChE).[9] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperexcitation of the nervous system and eventual paralysis and death of the insect.[9]

2. Olfactory and Gustatory Receptor Interference:

Essential oils are highly volatile, and their repellent action is largely mediated through the vapor phase, where they interact with insect sensory organs.[11]

-

Blocking of Olfactory Receptors (ORs) and Gustatory Receptors (GRs): The repellent nature of essential oils is attributed to their ability to block the olfactory and gustatory receptors of insects.[12] This blockage interferes with the insect's ability to detect chemical cues from host plants, effectively masking the attractive signals and discouraging them from landing or feeding.[12]

-

Modulation of Odor-Sensing: The complex blend of volatile compounds in essential oils can disrupt the normal odor-sensing activity of insects by acting as allosteric agonists or antagonists of olfactory receptors.[11] This disruption confuses the insect's host-seeking behavior.

3. Anti-feeding and Anti-oviposition Actions:

Beyond direct neurotoxicity and repellency, the essential oils in this compound™ can also deter pests by making the treated plant surfaces unpalatable and unsuitable for laying eggs.

-

Feeding Deterrence: Certain compounds in cinnamon and clove oils can act as feeding deterrents.[10] For example, some compounds have been shown to inhibit sugar receptors in insects, reducing their feeding response.[10]

-

Ovicidal and Oviposition Deterrence: The volatile nature of these oils can create an environment that is unfavorable for egg-laying.[10] Studies have demonstrated that essential oils, including clove oil, can reduce the hatching of mosquito eggs and deter oviposition.[10]

Quantitative Data on Essential Oil Repellency

The following table summarizes the repellent efficacy of the key essential oils found in this compound™ and their major components against various arthropods.

| Essential Oil/Component | Target Pest(s) | Concentration | Protection Time/Repellency Rate | Assay Method |

| Clove Oil | Aedes aegypti (mosquitoes), Ixodes scapularis (ticks) | 10% v/v lotion emulsion | > 1 hour | Arm-in-cage assay (mosquitoes), EPA-recommended tick crossing assay |

| Cinnamon Oil | Aedes aegypti (mosquitoes), Ixodes scapularis (ticks) | 10% v/v lotion emulsion | > 1 hour | Arm-in-cage assay (mosquitoes), EPA-recommended tick crossing assay |

| Cinnamaldehyde | Aedes albopictus (mosquitoes) | Not specified | > 60% Repellency Rate | Not specified |

| Citronella Oil | Aedes aegypti (mosquitoes) | 10% v/v lotion emulsion | 30 minutes | Arm-in-cage assay |

| Citronella Oil | Aedes aegypti (mosquitoes) | 50% and 100% in alcohol | 50 and 120 minutes, respectively | Arm-in-cage assay |

| Various Essential Oils | Tetranychus urticae (two-spotted spider mite) | 5.0% | At least 30% repellent activity | Not specified |

Note: Data is compiled from multiple studies and methodologies may vary.[13][14][15]

Experimental Protocols

1. Arm-in-Cage Assay for Mosquito Repellency:

This method is a standard for evaluating the efficacy of topical repellents against biting insects.

-

Objective: To determine the complete protection time of a repellent formulation against mosquito bites.

-

Materials: A cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti), the test repellent formulation, a control substance (e.g., lotion base without active ingredient), and human volunteers.

-

Procedure:

-

A defined area of a volunteer's forearm is treated with a specific volume of the test repellent.

-

The treated arm is exposed inside the mosquito cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 15-30 minutes).

-

The time until the first confirmed mosquito bite is recorded as the complete protection time.

-

A control arm treated with the base formulation is also tested to ensure mosquito biting avidity.

-

2. Tick Repellency Assay (EPA Recommended):

This protocol assesses the ability of a repellent to prevent ticks from crossing a treated area.

-

Objective: To measure the complete protection time of a repellent against tick crossings.

-

Materials: Host-seeking ticks (e.g., Ixodes scapularis), the test repellent formulation, a control substance, and a suitable substrate (e.g., filter paper or a volunteer's arm).

-

Procedure:

-

A barrier of the test repellent is applied to the substrate.

-

Ticks are placed at one end of the substrate and observed for their willingness to cross the treated barrier.

-

The time until a certain percentage of ticks cross the barrier is recorded.

-

The complete protection time is the duration for which the repellent effectively prevents tick crossing.

-

3. Y-Tube Olfactometer Assay for Spatial Repellency:

This assay is used to evaluate the long-distance repellent effect of volatile compounds.

-

Objective: To determine if a substance can repel insects from a distance by interfering with their olfactory senses.

-

Materials: A Y-shaped glass tube, a controlled airflow system, the test substance, a control substance (e.g., clean air or solvent), and the target insects.

-

Procedure:

-

A stream of air carrying the odor of the test substance is introduced into one arm of the Y-tube, while a control stream is introduced into the other arm.

-

Insects are released at the base of the Y-tube and allowed to choose which arm to move towards.

-

A significant preference for the control arm over the treated arm indicates a repellent effect.

-

Signaling Pathways and Experimental Workflows

Diagram 1: Hypothesized Neurotoxic Mechanisms of Essential Oils in Insects

References

- 1. This compound™ – Grow Seven USA [grow7usa.com]

- 2. caribbeanorchids.com [caribbeanorchids.com]

- 3. This compound Organic Insecticide - Sherwood Pesticide Trading [sherwoodpst.com]

- 4. migfarm.com [migfarm.com]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. health.gov.tt [health.gov.tt]

- 7. This compound (Ref: ENT 16519) [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides [mdpi.com]

- 10. naturepest.com [naturepest.com]

- 11. Essential Oils as Repellents against Arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. perfectpotion.com.au [perfectpotion.com.au]

- 13. Repellent efficacy of 20 essential oils on Aedes aegypti mosquitoes and Ixodes scapularis ticks in contact-repellency assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study of the Repellent Activity of 60 Essential Oils and Their Main Constituents against Aedes albopictus, and Nano-Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]

Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Technical Guide to Methodology and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies, with growing potential in solid tumors and autoimmune diseases. This revolutionary immunotherapy involves the genetic modification of a patient's own T-cells to express a synthetic receptor that recognizes and eliminates cancer cells.[1] This guide provides an in-depth overview of the core methodologies, underlying signaling pathways, and clinical applications of CAR-T cell therapy, intended for researchers, scientists, and professionals in drug development.

I. CAR-T Cell Manufacturing and Workflow

The production of CAR-T cells is a complex, multi-step process that demands stringent quality control to ensure the safety and efficacy of the final product. The general workflow encompasses T-cell collection, activation, genetic modification, expansion, and final formulation.[2][3]

Experimental Workflow for CAR-T Cell Manufacturing

References

An In-depth Technical Guide to the Extraction of Aramite from Environmental Soil Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the extraction, cleanup, and analysis of Aramite (CAS No. 140-57-8) from environmental soil samples. The methodology is based on the established United States Environmental Protection Agency (EPA) SW-846 methods for the analysis of semivolatile organic compounds.

Introduction to this compound

This compound is the common name for the chemical 2-(p-tert-Butylphenoxy)-1-methylethyl 2-chloroethyl sulfite, an obsolete sulfite ester acaricide, or miticide[1][2]. Historically used to control mites on fruit, vegetables, and ornamentals, it is a synthetic organochlorine compound with low aqueous solubility and volatility[3][4]. Due to its persistence in soil and classification as a probable human carcinogen (U.S. EPA Group B2), monitoring for its presence in environmental matrices is of significant interest[4][5].

The analytical procedure involves solvent extraction of the soil sample, cleanup of the extract to remove interfering co-extracted substances, and determination by Gas Chromatography/Mass Spectrometry (GC/MS)[2]. This guide will focus on EPA Method 3550C (Ultrasonic Extraction) as the primary extraction technique, with EPA Method 3620C (Florisil Cleanup) for purification and EPA Method 8270D for final analysis[3][6].

Summary of Analytical Methods

The following table summarizes the core EPA methods that form the basis of this protocol.

| Method Number | Method Name | Description | Primary Use |

| EPA SW-846 3550C | Ultrasonic Extraction | A procedure using ultrasonic energy to extract nonvolatile and semivolatile organic compounds from solid matrices like soil. It offers a good balance of efficiency and speed[3][5]. | Extraction |

| EPA SW-846 3540C | Soxhlet Extraction | A classical and rigorous procedure for extracting nonvolatile and semivolatile organic compounds from solids. It is time- and solvent-intensive but ensures intimate contact between the sample and solvent[2][7][8]. | Extraction (Alternative) |

| EPA SW-846 3620C | Florisil Cleanup | A cleanup technique using a column of Florisil (a magnesium silicate adsorbent) to separate target analytes (like pesticides) from polar interfering compounds[6][9]. | Extract Cleanup |

| EPA SW-846 8270D | Semivolatile Organic Compounds by GC/MS | The determinative method used to separate, identify, and quantify semivolatile organic compounds in extracts using a gas chromatograph coupled with a mass spectrometer[1]. | Analysis |

Experimental Protocols

This section details the step-by-step methodology for the entire analytical process, from sample receipt to final analysis.

Sample Preparation (Pre-Extraction)

Proper sample preparation is critical to ensure homogeneity and representative subsampling.

-

Drying: Decant any standing water from the soil sample. Air-dry the sample in a well-ventilated area, or use a forced-air oven at a temperature below 40°C to prevent degradation of the target analyte.

-

Sieving: Once dry, gently disaggregate the soil using a mortar and pestle. Pass the soil through a 2-mm sieve (10 mesh) to remove large debris such as rocks, leaves, and sticks[10].

-

Homogenization: Thoroughly mix the sieved soil in a clean container to ensure the sample is homogeneous before taking a subsample for extraction.

Extraction: EPA Method 3550C (Ultrasonic Extraction)

This procedure is recommended for samples with low expected concentrations of this compound (≤ 20 mg/kg).

Apparatus and Reagents:

-

Ultrasonic disruptor with a horn (300-watt minimum)

-

Beakers or flasks (100-mL)

-

Vacuum filtration apparatus or centrifuge

-

Anhydrous sodium sulfate (reagent grade, heated to 400°C for 4 hours)

-

Extraction Solvent: 1:1 (v/v) Acetone/Hexane or Dichloromethane/Acetone

Procedure:

-

Weigh approximately 30 g of the prepared soil sample into a 100-mL beaker.

-

Add 30 g of anhydrous sodium sulfate and mix thoroughly with a spatula until a free-flowing powder is formed[3].

-

Spike the sample with appropriate surrogate standards as required for quality control.

-

Add 100 mL of the chosen extraction solvent to the beaker.

-

Place the tip of the ultrasonic horn approximately 1/2 inch below the surface of the solvent but above the soil layer.

-

Process the sample with the ultrasonic disruptor for 3 minutes at high power. Ensure the sample does not overheat.

-

Decant the solvent extract. This can be done via vacuum filtration or by centrifuging the sample and decanting the supernatant[3].

-

Repeat the extraction two more times with fresh portions of solvent, combining the three extracts. This three-part serial extraction is crucial for achieving high recovery from low-concentration samples[3].

-

The combined extract is now ready for cleanup.

Cleanup: EPA Method 3620C (Florisil Column Cleanup)

This step removes polar matrix interferences that can affect GC/MS analysis.

Apparatus and Reagents:

-

Chromatography column (20 mm ID)

-

Florisil (activated by heating at 130°C overnight)

-

Anhydrous sodium sulfate

-

Elution Solvents (e.g., Hexane, Diethyl Ether)

-

Kuderna-Danish (K-D) concentrator apparatus

Procedure:

-

Prepare a chromatography column by packing it with activated Florisil (e.g., 20 g) and topping it with 1-2 cm of anhydrous sodium sulfate[11].

-

Pre-elute the column with hexane and discard the eluate.

-

Concentrate the raw extract from the extraction step to a small volume (e.g., 1-10 mL) using a K-D concentrator.

-

Load the concentrated extract onto the top of the Florisil column.

-

Elute the column with specific solvent mixtures of varying polarity to separate the analytes from interferences. Organochlorine pesticides are typically eluted with hexane containing a small percentage of diethyl ether.

-

Collect the eluate fraction containing the this compound.

-

Concentrate the cleaned extract to a final volume of 1.0 mL using a K-D apparatus and a nitrogen blowdown system. The sample is now ready for GC/MS analysis.

Data Presentation: Quantitative Performance

As this compound is an obsolete pesticide, recent, specific recovery data is scarce. The following table presents typical recovery data for other organochlorine pesticides from soil using similar EPA extraction and cleanup methods, which can be considered representative of expected performance.

| Analyte | Extraction Method | Fortification Level | Average Recovery (%) | Data Source |

| Heptachlor | Ultrasonic Extraction | 0.5 mg/kg | 99.3 | ResearchGate[12] |

| Endosulfan-I | Ultrasonic Extraction | 0.5 mg/kg | 99.7 | ResearchGate[12] |

| Dieldrin | Not Specified | 0.005–0.02 mg/kg | 70 - 119 | PMC - PubMed Central[13] |

| p,p'-DDT | Not Specified | 0.005–0.04 mg/kg | 70 - 119 | PMC - PubMed Central[13] |

| General OCPs | MSPD | Not Specified | 78 - 116 | SciELO México[14] |

| Various Pesticides | Shaking w/ Acetonitrile | 100 µg/kg | 70 - 120 | Agilent[15] |

OCPs: Organochlorine Pesticides; MSPD: Matrix Solid-Phase Dispersion

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described in this protocol.

References

- 1. Analytical Method [keikaventures.com]

- 2. enthalpy.com [enthalpy.com]

- 3. epa.gov [epa.gov]

- 4. amptius.com [amptius.com]

- 5. epa.gov [epa.gov]

- 6. eurolab.net [eurolab.net]

- 7. epa.gov [epa.gov]

- 8. laboratuar.com [laboratuar.com]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of organochlorine pesticide residues in soils and drinking water sources from cocoa farms in Ghana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organochlorine pesticide residues in agricultural soils [scielo.org.mx]

- 15. agilent.com [agilent.com]

Unraveling the Molecular Tapestry of Aramite Exposure: A Toxicogenogenomic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aramite and Toxicogenomics

This compound is a miticide and insecticide that has been noted for its potential carcinogenic effects in mammals.[1] Its primary modes of action are believed to be the inhibition of oxidative phosphorylation and interference with octopamine receptors in invertebrates.[1][2] Understanding the precise molecular events triggered by this compound exposure is crucial for accurate risk assessment and the development of potential therapeutic interventions in cases of accidental exposure.